molecular formula C2H8V29 B8822860 methane;vanadium CAS No. 92113-31-0

methane;vanadium

Cat. No.: B8822860
CAS No.: 92113-31-0
M. Wt: 1509.39 g/mol
InChI Key: RLRGZPUBTBKXRO-UHFFFAOYSA-N
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Description

methane;vanadium, also known by its chemical name 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea, is a compound of interest in various scientific fields. This compound is characterized by the presence of chlorinated phenyl groups attached to a urea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea typically involves the reaction of 4-chloroaniline with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Urea derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Phenyl derivatives with substituted nucleophiles.

Scientific Research Applications

1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. For example, inhibition of microbial enzymes can result in antimicrobial activity, while inhibition of human enzymes may have therapeutic implications.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-phenylurea: Lacks the additional chlorination on the phenyl ring, resulting in different chemical and biological properties.

    1-(2,4-dichlorophenyl)-3-phenylurea: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

92113-31-0

Molecular Formula

C2H8V29

Molecular Weight

1509.39 g/mol

IUPAC Name

methane;vanadium

InChI

InChI=1S/2CH4.29V/h2*1H4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;

InChI Key

RLRGZPUBTBKXRO-UHFFFAOYSA-N

Canonical SMILES

C.C.[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V]

Origin of Product

United States

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